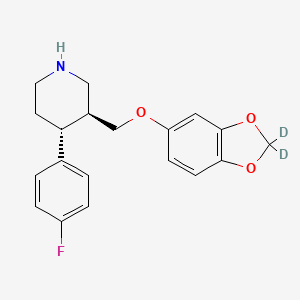
CycLuc1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CycLuc1 is a synthetic cyclic alkylaminoluciferin . It is a luciferase substrate that exhibits properties superior to those of D-luciferin . It binds to luciferase with higher affinity and emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . It is also blood-brain barrier permeable and displays near-infrared (NIR) emission with a peak luminescence wavelength of 599 nm .
Molecular Structure Analysis
The molecular formula of this compound is C13H11N3O2S2 . The exact mass and monoisotopic mass are 305.02926895 g/mol . Unfortunately, the specific details about the molecular structure of this compound are not provided in the search results.
Chemical Reactions Analysis
This compound is used in bioluminescence imaging (BLI) where it reacts with luciferase to produce light . It requires less substrate for imaging and provides more intense and persistent light output compared to D-luciferin .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.4 g/mol . It exhibits properties superior to those of D-luciferin in vivo, requiring less substrate for imaging and providing more intense and persistent light output . Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results.
Applications De Recherche Scientifique
Imagerie de Bioluminescence (BLI)
CycLuc1 est utilisé dans l'imagerie de bioluminescence (BLI) des cellules exprimant la luciférase de la luciole. Ceci est largement utilisé pour l'analyse de la croissance, des métastases et de la réponse aux médicaments dans les xénogreffes tumorales {svg_1}. Il améliore considérablement la sensibilité de la BLI, nécessitant moins de substrat pour l'imagerie et fournissant une émission de lumière plus intense et plus persistante {svg_2}.
Imagerie Cérébrale
This compound a été montré pour améliorer l'imagerie de bioluminescence chez la souris vivante, permettant l'imagerie dans le cerveau qui ne pouvait pas être obtenue avec la d-luciférine {svg_3}. Ceci est particulièrement utile pour étudier les xénogreffes intracrâniennes {svg_4}.
Analyse de la Brillance in Vivo et des Caractéristiques Spectrales
This compound est utilisé pour évaluer la brillance in vivo et les caractéristiques spectrales de diverses luciférases lorsqu'elles sont associées à différents analogues de la d-luciférine {svg_5}.
Imagerie des Tissus Profonds
This compound, ainsi que d'autres analogues de la luciférine, montre un potentiel pour une meilleure imagerie des tissus profonds {svg_6}. Cela est dû à la luminescence à plus longue longueur d'onde qu'ils fournissent.
Analyse des Couplages Luciférase-Substrat
This compound est utilisé dans l'identification des couplages préférentiels de luciférase et de substrat pour l'imagerie de bioluminescence in vivo {svg_7}. Par exemple, Akaluc s'est avéré plus brillant lorsqu'il est associé à this compound ou Akalumine-HCl {svg_8}.
Étude de la Perméabilité Cellulaire et des Propriétés Pharmacocinétiques
This compound est utilisé pour étudier la perméabilité cellulaire et les propriétés pharmacocinétiques de la luciférine in vivo {svg_9}. Ceci est important car ces propriétés de la luciférine jouent un rôle crucial dans l'imagerie de bioluminescence.
Mécanisme D'action
Target of Action
CycLuc1 is a synthetic luciferin that primarily targets the enzyme luciferase . Luciferase is a bioluminescent protein that catalyzes the oxidation of luciferin, producing light as a result . This compound binds to luciferase with higher affinity than D-luciferin, the natural substrate of luciferase .
Mode of Action
This compound interacts with luciferase to produce bioluminescence, a process that involves the oxidation of the luciferin substrate . When this compound is used as a substrate, it has been observed to produce a stronger signal compared to D-luciferin . This suggests that this compound may have a more efficient interaction with luciferase, leading to increased bioluminescence.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the luciferase-luciferin bioluminescence pathway . In this pathway, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. This compound, as a luciferin analogue, participates in this pathway by serving as a substrate for luciferase .
Pharmacokinetics
This compound exhibits superior properties compared to D-luciferin in terms of its pharmacokinetics . It has been shown to readily cross the blood-brain barrier in mice, which suggests improved bioavailability in the brain . This property makes this compound particularly useful for non-invasive bioluminescence imaging (BLI) of the brain . It’s also soluble in DMSO at a concentration of 100 mg/mL .
Result of Action
The primary result of this compound’s action is the production of bioluminescence. When used with luciferase, this compound produces about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . This enhanced light output is maintained over a wide range of concentrations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the distribution of this compound in the body is predominantly dictated by its low intrinsic permeability across the cell membrane . The efflux transporter, Bcrp, plays a relatively minor role in this distribution . Moreover, this compound’s action can be influenced by the presence of luciferase-expressing cells in the environment
Propriétés
IUPAC Name |
(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBAMXERPYTFS-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

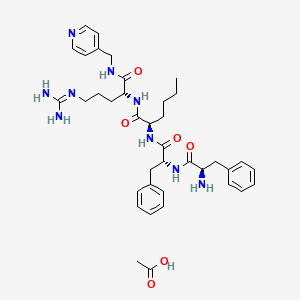
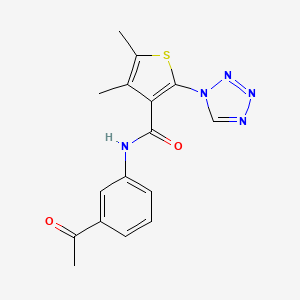
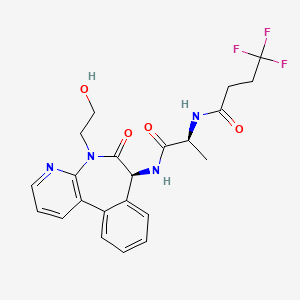
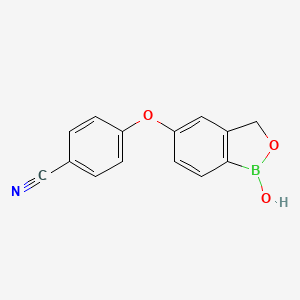
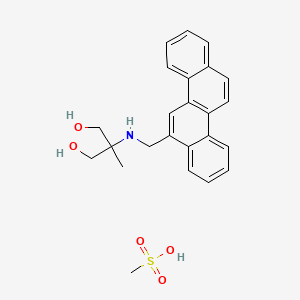
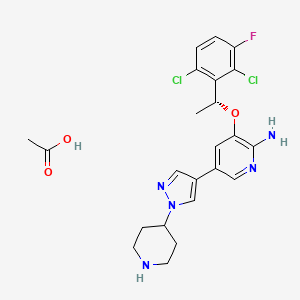


![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)


